4-cyclopropyl-1-methyl-3-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
4-cyclopropyl-1-methyl-3-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple rings, including a cyclopropyl ring, a piperidine ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-methyl-3-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the triazole ring, the introduction of the cyclopropyl group, and the incorporation of the thiadiazole and piperidine moieties. Common reagents used in these reactions include cyclopropyl bromide, methyl hydrazine, and thiadiazole derivatives. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-1-methyl-3-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require specific temperatures and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced derivatives of the compound.
Scientific Research Applications
4-cyclopropyl-1-methyl-3-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-methyl-3-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with triazole, piperidine, and thiadiazole rings. Examples include:
- 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole
- Ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
What sets 4-cyclopropyl-1-methyl-3-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one apart is its unique combination of functional groups and rings, which confer distinct chemical properties and potential applications. The presence of the cyclopropyl group, in particular, adds to its stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H20N6OS |
---|---|
Molecular Weight |
320.42 g/mol |
IUPAC Name |
4-cyclopropyl-2-methyl-5-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C14H20N6OS/c1-9-15-13(22-17-9)19-7-5-10(6-8-19)12-16-18(2)14(21)20(12)11-3-4-11/h10-11H,3-8H2,1-2H3 |
InChI Key |
RKIBACBHKIXEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C |
Origin of Product |
United States |
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